![molecular formula C21H18N4O3S B2861775 N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-18-3](/img/structure/B2861775.png)
N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
“N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide” is a compound that has been studied for its potential antimycobacterial properties . It belongs to a class of compounds known as imidazo[2,1-b]thiazole carboxamide derivatives .
Synthesis Analysis
The synthesis of this compound involves the design and in silico ADMET prediction of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The core structure of the compound, which includes an imidazo[2,1-b]thiazole moiety, is significant in the synthesis of various heterocyclic compounds. These structures are often found in molecules with medicinal properties. The compound can be used as a precursor for synthesizing a wide array of 5-aryl-2-arylsulfonyl-1,3-thiazoles, which have potential applications in pharmaceuticals .
Development of Antimicrobial Agents
Thiazole derivatives are known for their antimicrobial properties. The compound could be functionalized to create new antimicrobial agents that can be tested against a variety of bacterial and fungal strains. This could lead to the development of new antibiotics or antifungal medications .
Cancer Research
Imidazo[2,1-b]thiazole derivatives have shown promise in cancer research, particularly in the design of kinase inhibitors that can regulate cell growth and proliferation. The compound could be used to synthesize new derivatives that target specific kinases involved in cancer progression .
Agricultural Chemicals
The thiazole ring is a common feature in many agricultural chemicals, including fungicides, herbicides, and insecticides. By modifying the compound, researchers can develop new agrochemicals that help protect crops from pests and diseases .
Organic Light-Emitting Diodes (OLEDs)
Compounds containing thiazole and imidazo[2,1-b]thiazole units have been used in the development of OLEDs. The electronic properties of these compounds make them suitable for use in light-emitting devices, and further research could improve the efficiency and longevity of OLEDs .
Neurological Disorder Treatments
Some imidazo[2,1-b]thiazole derivatives have been investigated for their potential use in treating neurological disorders. The compound could be a starting point for synthesizing molecules that modulate neurotransmitter activity, which could lead to new treatments for conditions like Alzheimer’s disease or Parkinson’s disease .
Material Science
The structural motif of imidazo[2,1-b]thiazole is also of interest in material science. Researchers can explore the compound’s incorporation into polymers or other materials to enhance properties such as thermal stability, electrical conductivity, or mechanical strength .
Analytical Chemistry
Due to its unique structure, the compound can be used as a standard or reagent in analytical chemistry to develop new methods for detecting or quantifying other substances. It could be particularly useful in chromatography or spectroscopy applications .
Future Directions
The future directions for this compound could involve further studies to understand its potential as an antimycobacterial agent. The selective inhibition of Mycobacterium tuberculosis by the tested imidazo[2,1-b]thiazole derivatives over a selected panel of non-tuberculous mycobacteria suggests potential for further exploration .
Mechanism of Action
Target of Action
Similar imidazo-thiazole derivatives have been reported to exhibit antimycobacterial activity . These compounds selectively inhibit Mycobacterium tuberculosis (Mtb), suggesting that they may target specific proteins or enzymes within this bacterium .
Mode of Action
It’s worth noting that similar imidazo-thiazole derivatives have been found to selectively inhibit mtb . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacterium, leading to its inhibition .
Biochemical Pathways
Based on the antimycobacterial activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of mtb .
Pharmacokinetics
Similar imidazo-thiazole derivatives have been designed with in silico admet prediction, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely the inhibition of Mtb, as suggested by the antimycobacterial activity of similar imidazo-thiazole derivatives . This inhibition may result from the disruption of essential biochemical pathways within the bacterium .
properties
IUPAC Name |
N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-12-18(20(27)23-15-7-3-14(4-8-15)19(22)26)29-21-24-17(11-25(12)21)13-5-9-16(28-2)10-6-13/h3-11H,1-2H3,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTCJVSPGSVREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide |
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